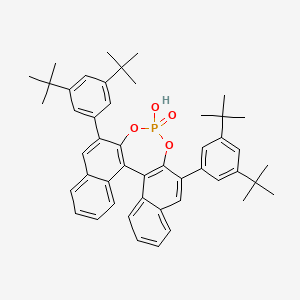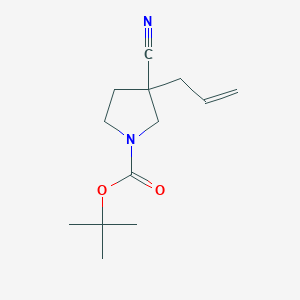
3-アリル-3-シアノピロリジン-1-カルボン酸tert-ブチル
概要
説明
Tert-butyl 3-allyl-3-cyanopyrrolidine-1-carboxylate: is an organic compound with the molecular formula C13H20N2O2 . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features functional groups such as an allyl group, a cyano group, and a tert-butyl ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
科学的研究の応用
Chemistry: In chemistry, tert-butyl 3-allyl-3-cyanopyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology and Medicine: In biological and medical research, this compound can be used to study the effects of pyrrolidine derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Industry: In the industrial sector, tert-butyl 3-allyl-3-cyanopyrrolidine-1-carboxylate can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it a valuable building block for various applications .
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-allyl-3-cyanopyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with appropriate reagents to introduce the allyl and cyano groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: Tert-butyl 3-allyl-3-cyanopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as tert-butyl hydroperoxide or other peroxides.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a suitable catalyst.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines .
作用機序
The mechanism of action of tert-butyl 3-allyl-3-cyanopyrrolidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the allyl group can undergo electrophilic addition. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
- Tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate
- Tert-butyl 3-allyl-4-cyanopyrrolidine-1-carboxylate
Comparison: Tert-butyl 3-allyl-3-cyanopyrrolidine-1-carboxylate is unique due to the presence of both the allyl and cyano groups on the pyrrolidine ring. This combination of functional groups imparts distinct reactivity and properties compared to similar compounds. For instance, the allyl group provides additional sites for chemical modification, while the cyano group enhances the compound’s electrophilicity .
特性
IUPAC Name |
tert-butyl 3-cyano-3-prop-2-enylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-5-6-13(9-14)7-8-15(10-13)11(16)17-12(2,3)4/h5H,1,6-8,10H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTBMZNEWVJUOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CC=C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901132388 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-cyano-3-(2-propen-1-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901132388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1648864-59-8 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-cyano-3-(2-propen-1-yl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1648864-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-cyano-3-(2-propen-1-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901132388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


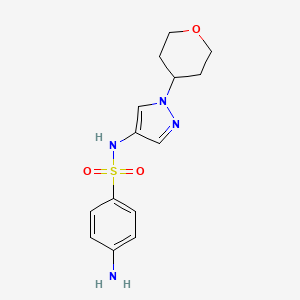
![Tert-butyl 3-(tosyloxy)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1409405.png)


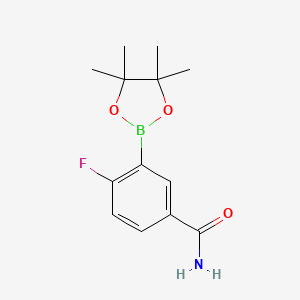
![(R)-3,3'-Bis(3,5-difluorophenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1409409.png)
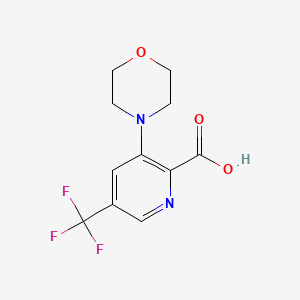

![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409415.png)
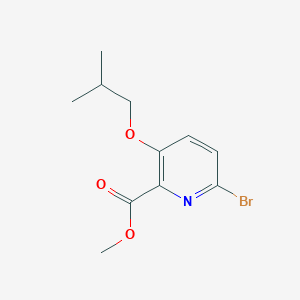
![(R)-3,3'-Bis(3,5-di-tert-butylphenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1409418.png)
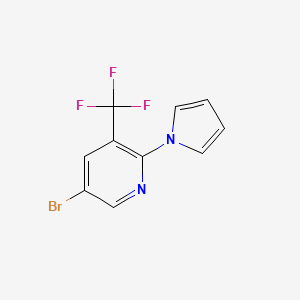
![4-[4-Amino-2-(trifluoromethyl)phenoxy]-N-methylbenzenesulfonamide](/img/structure/B1409422.png)
